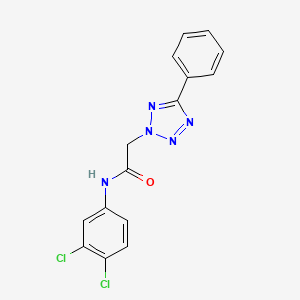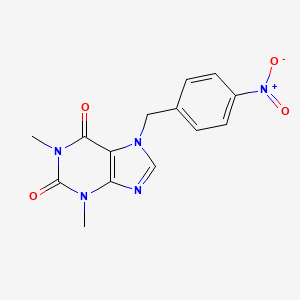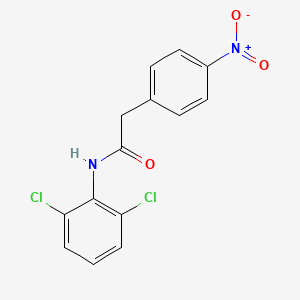![molecular formula C16H15ClN4O3 B5876579 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate, also known as CTCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of hydrazine, and its unique structure has led to investigations of its synthesis, mechanism of action, and potential uses.
作用机制
The mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. In addition, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate reduces tumor growth and inflammation in animal models.
实验室实验的优点和局限性
One advantage of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate is its high potency and specificity for its target enzymes and signaling pathways. This makes it a valuable tool for investigating the role of these targets in various biological processes. However, one limitation of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
未来方向
For research on 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. In addition, further studies are needed to investigate the mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate and its potential targets in various biological processes. Finally, the development of new synthesis methods for 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate may lead to improved yields and purity, allowing for further investigation of its potential applications.
合成方法
The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate involves the reaction between 2-chlorobenzoic acid and 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl hydrazine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through recrystallization. This method has been optimized to produce high yields of pure 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate.
科学研究应用
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been investigated for its potential as an anti-cancer agent. Studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2-methoxyphenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-23-14-8-10(9-20-21-16(18)19)6-7-13(14)24-15(22)11-4-2-3-5-12(11)17/h2-9H,1H3,(H4,18,19,21)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOBJIABFDFODS-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C(N)N)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C(N)N)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)

![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5876535.png)
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)
![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)


![1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5876565.png)
![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)